4-Propoxybenzonitrile
Overview
Description
4-Propoxybenzonitrile is a chemical compound with the CAS Number: 60758-84-1 . It has a molecular weight of 161.2 and its IUPAC name is 4-propoxybenzonitrile . It is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of 4-Propoxybenzonitrile involves 4-hydroxybenzonitrile (6.00 g, 50.4 mmol), potassium carbonate (17.4 g, 126 mmol) and n-propyl iodide (21.4 g, 126 mmol) heated in DMF (70 ml) at 70 °C for 12h . After cooling, water (150 ml) is added and the reaction mixture is extracted with diethyl ether (2 x 250ml). The combined organic phase is washed with water (200 ml), dried (sodium sulfate) and evaporated to give the desired intermediate (8.00 g, 98%) .Molecular Structure Analysis
The molecular formula of 4-Propoxybenzonitrile is C10H11NO . The InChI code is 1S/C10H11NO/c1-2-7-12-10-5-3-9 (8-11)4-6-10/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis
4-Propoxybenzonitrile is a solid at room temperature . It has a boiling point of 41°C . The molecular weight is 161.2 .Scientific Research Applications
Intramolecular Charge Transfer
Research on similar compounds like 4-aminobenzonitrile has revealed insights into intramolecular charge transfer mechanisms. Studies combining quantum chemistry and quantum dynamics have confirmed an ultrafast radiationless decay channel from the charge-transfer state to the locally excited state in 4-aminobenzonitrile. This pathway proceeds through a planar conical intersection and is more efficient in the presence of acetonitrile than in the gas phase, aligning with recent experimental observations (Perveaux et al., 2015).
Synthesis and Antimicrobial Activity
The synthesis of benzohydrazide derivatives, involving compounds like 4-thiomorpholin-4ylbenzonitrile, highlights the potential of these compounds in developing new bioactive molecules. This process includes nucleophilic substitution reactions and aims to optimize biological effects with less toxicity. The antimicrobial activity of these newly synthesized compounds has been tested, indicating their potential application in therapeutic fields (Kardile & Kalyane, 2010).
Herbicide Resistance in Plants
A study on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, demonstrated the possibility of developing herbicide resistance in plants by introducing a bacterial detoxification gene. This approach involves converting bromoxynil to a less harmful metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants (Stalker et al., 1988).
Safety And Hazards
4-Propoxybenzonitrile is harmful if swallowed, in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
4-propoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPNUZYNSNYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314231 | |
Record name | 4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzonitrile | |
CAS RN |
60758-84-1 | |
Record name | 60758-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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